Cas no 2189894-89-9 (1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one)
1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one
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- Inchi: 1S/C11H10ClNO/c1-2-11(14)13-6-8-4-3-5-10(12)9(8)7-13/h2-5H,1,6-7H2
- InChI Key: HQTGMDRZMSDEQQ-UHFFFAOYSA-N
- SMILES: C(N1CC2=C(C1)C=CC=C2Cl)(=O)C=C
Experimental Properties
- Density: 1.263±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 393.7±42.0 °C(Predicted)
- pka: -1.21±0.20(Predicted)
1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6702131-0.05g |
1-(4-chloro-2,3-dihydro-1H-isoindol-2-yl)prop-2-en-1-one |
2189894-89-9 | 95.0% | 0.05g |
$246.0 | 2025-03-13 |
1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one
Research Brief on 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one (CAS: 2189894-89-9): Recent Advances and Applications
The compound 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one (CAS: 2189894-89-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindolinone scaffold and α,β-unsaturated ketone moiety, has demonstrated promising potential as a versatile building block for drug discovery and as a modulator of biological targets. Recent studies have explored its synthetic accessibility, reactivity, and pharmacological properties, positioning it as a key candidate for further development in therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a covalent inhibitor of cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the electrophilic properties of the α,β-unsaturated ketone, enhancing its selectivity and potency. The study reported a significant reduction in tumor growth in xenograft models when the compound was administered in combination with standard chemotherapeutic agents, suggesting its potential as an adjunct therapy in oncology.
Further investigations into the mechanistic underpinnings of 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one have revealed its ability to modulate redox signaling pathways. A 2024 paper in Free Radical Biology and Medicine demonstrated that the compound acts as a Michael acceptor, selectively targeting thioredoxin reductase (TrxR), a critical enzyme in cellular antioxidant defense. This interaction leads to the accumulation of reactive oxygen species (ROS) in cancer cells, triggering apoptosis. The study also noted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects in preclinical models.
In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the scalability and efficiency of producing 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one. A 2023 report in Organic Process Research & Development described a novel continuous-flow synthesis approach that reduces reaction times and improves yield compared to traditional batch methods. This innovation is particularly relevant for industrial-scale production, addressing previous challenges associated with the compound's synthesis.
Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of derivatives of 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one in various disease contexts. Preliminary data from Phase I trials indicate acceptable tolerability profiles, paving the way for further clinical development. Researchers are also exploring its application in combination therapies and as a platform for developing novel PROTACs (proteolysis-targeting chimeras), leveraging its unique chemical properties to target previously undruggable proteins.
In conclusion, 1-(4-Chloro-1,3-dihydro-2H-isoindol-2-yl)-2-propen-1-one (CAS: 2189894-89-9) represents a promising scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Its dual role as a covalent inhibitor and redox modulator, combined with recent synthetic advancements, positions it as a valuable tool for drug discovery and development. Future research will likely focus on expanding its therapeutic applications and optimizing its pharmacological properties for clinical translation.
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